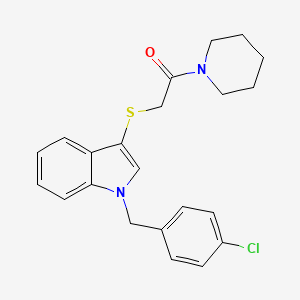
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone, also known as CBR-5884, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been shown to have promising effects in scientific research, particularly in the areas of cancer and inflammation.
Wirkmechanismus
The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone involves the inhibition of the protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. Additionally, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone has been found to reduce the production of pro-inflammatory cytokines in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone in lab experiments is its specificity for CK2 inhibition. This compound does not inhibit other kinases, which can reduce the likelihood of off-target effects. However, one limitation of using 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone is its relatively low potency compared to other CK2 inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone. One potential application is in combination therapy for cancer treatment. 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone has been shown to enhance the effects of other chemotherapeutic agents, such as cisplatin and doxorubicin. Additionally, further research is needed to determine the potential of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the development of more potent and selective CK2 inhibitors could improve the efficacy of this class of compounds in scientific research and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone involves several steps, including the reaction of 4-chlorobenzyl chloride with 3-indolylthiol to form 1-(4-chlorobenzyl)-1H-indol-3-ylthiol. This intermediate is then reacted with piperidine and ethyl chloroacetate to form 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone. The compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c23-18-10-8-17(9-11-18)14-25-15-21(19-6-2-3-7-20(19)25)27-16-22(26)24-12-4-1-5-13-24/h2-3,6-11,15H,1,4-5,12-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOXUDJRVIPVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[(3-chlorophenyl)methyl]hydroxylamine](/img/structure/B2914581.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-phenoxybutanamide](/img/structure/B2914582.png)
![7-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2914585.png)
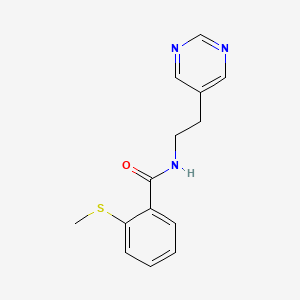
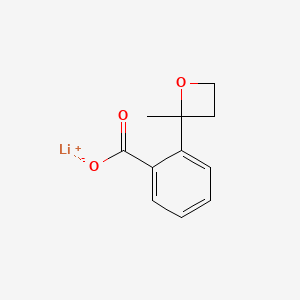
![N-[2-(4-Chlorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2914588.png)
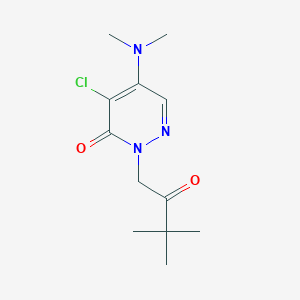
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2914590.png)
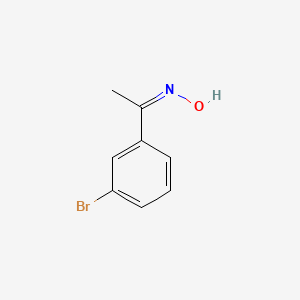
![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2914593.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2914595.png)

![2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2914599.png)
![Methyl 2-[5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2914600.png)